Locustakinin (9CI)

insect kinin neuropeptide sequence identity evolutionary molecular link

Locustakinin (9CI), also designated locustakinin I, Lom-K, or Lom-KIN peptide (CAS 139602-08-7), is a hexapeptide myotropic neuropeptide of sequence Ala-Phe-Ser-Ser-Trp-Gly-amide (AFSSWG-NH₂) isolated from brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust Locusta migratoria. It belongs to the insect kinin (myokinin) neuropeptide family, sharing a conserved C-terminal pentapeptide active core Phe-Xaa₁-Xaa₂-Trp-Gly-NH₂ with cockroach leucokinins and cricket achetakinins.

Molecular Formula C31H40N8O8
Molecular Weight 652.7 g/mol
Cat. No. B12108598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocustakinin (9CI)
Molecular FormulaC31H40N8O8
Molecular Weight652.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N
InChIInChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)
InChIKeyYQZDDGVNOHGBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locustakinin (9CI) Procurement Guide: Insect Kinin Neuropeptide Identity, Properties, and Primary Literature Baseline


Locustakinin (9CI), also designated locustakinin I, Lom-K, or Lom-KIN peptide (CAS 139602-08-7), is a hexapeptide myotropic neuropeptide of sequence Ala-Phe-Ser-Ser-Trp-Gly-amide (AFSSWG-NH₂) isolated from brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust Locusta migratoria [1]. It belongs to the insect kinin (myokinin) neuropeptide family, sharing a conserved C-terminal pentapeptide active core Phe-Xaa₁-Xaa₂-Trp-Gly-NH₂ with cockroach leucokinins and cricket achetakinins [1]. The mature peptide has a molecular weight of 652.7 Da (molecular formula C₃₁H₄₀N₈O₈), is C-terminally amidated, and is typically supplied as a synthetic lyophilized powder with HPLC purity ≥97% for research use [2].

Why Generic Substitution of Locustakinin (9CI) with Other Insect Kinins Is Not Scientifically Justified


Despite sharing a conserved C-terminal pentapeptide active-core motif (Phe-Xaa₁-Xaa₂-Trp-Gly-NH₂), insect kinins are not functionally interchangeable. Locustakinin occupies a discrete sequence position — AFSSWG-NH₂ — that differs from the closest cricket ortholog achetakinin V (AFHSWG-NH₂) by a single residue (Ser vs. His at position 4) and is embedded as the C-terminal hexamer within the longer cockroach leucokinin VII [1]. This sequence difference is not silent: locustakinin drives a cAMP-independent, Ca²⁺-mediated signaling pathway that yields a qualitatively distinct ion-transport signature (parallel Na⁺/K⁺ co-transport) compared with CRF-related diuretic peptides from the same species [2], and it acts on a restricted neuronal population (~140 neurons) anatomically segregated from the larger tachykinin-immunoreactive network (~800 neurons) in the locust brain [3]. Substituting a leucokinin or achetakinin for locustakinin without experimental validation therefore risks confounding both the direction and the ionic composition of the measured physiological response.

Locustakinin (9CI) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Primary Sequence Identity and Evolutionary Intermediacy vs. Achetakinin V and Leucokinin VII

Locustakinin (AFSSWG-NH₂) represents a precise evolutionary intermediate between leucokinin VII of the cockroach Leucophaea maderae and achetakinin V of the house cricket Acheta domesticus. The octapeptide leucokinin VII contains the AFSSWG sequence as its C-terminal hexamer, while achetakinin V (AFHSWG-NH₂) differs from locustakinin by a single residue substitution at position 4 — histidine in place of serine [1]. This His/Ser variation within the active-core pentapeptide is functionally significant because position 4 constitutes one of the two variable residues (Xaa₂) in the Phe-Xaa₁-Xaa₂-Trp-Gly-NH₂ consensus; achetakinin structure-activity studies have demonstrated that ED₅₀ values for cricket Malpighian tubule fluid secretion range from 1.8 × 10⁻¹¹ M to 3.2 × 10⁻¹⁰ M across the five achetakinin isoforms, establishing that sequence variation within this family directly modulates diuretic potency [2].

insect kinin neuropeptide sequence identity evolutionary molecular link structure-activity relationship

Ion-Transport Selectivity Signature: Parallel Na⁺/K⁺ Co-Transport vs. Locusta-DP Na⁺-Selective Transport

In a direct comparative electrophysiological study on isolated Locusta migratoria Malpighian tubules, locustakinin and Locusta-DP (a CRF-related diuretic peptide from the same species) produced qualitatively opposite effects on the ionic composition of secreted fluid. Locustakinin stimulation resulted in parallel increases in net sodium flux (JNa) and net potassium flux (JK) that tracked the increase in fluid secretion rate (JV). In contrast, Locusta-DP — whether applied alone or in combination with locustakinin — increased JNa at the expense of JK [1]. This demonstrates that locustakinin activates a transport mechanism that does not discriminate between Na⁺ and K⁺, whereas Locusta-DP engages a Na⁺-selective conductance. This ion-selectivity divergence is experimentally consequential: the relative amounts of Na⁺ and K⁺ delivered to the hindgut can be varied depending on which peptide or peptide combination is used, with implications for haemolymph volume and composition in post-feeding locusts [1].

ion transport Malpighian tubule Na+/K+ selectivity diuretic hormone electrolyte flux

Second Messenger Pathway Divergence: cAMP-Independent Ca²⁺ Signaling vs. cAMP-Dependent Mechanism of Locusta-DP

Locustakinin and Locusta-DP stimulate Malpighian tubule fluid secretion through pharmacologically distinct intracellular signaling cascades. Locustakinin acts via a cAMP-independent mechanism believed to be mediated by elevation of intracellular Ca²⁺, whereas Locusta-DP signals through a canonical cAMP-dependent pathway [1][2]. This mechanistic divergence was functionally validated by Coast (1995), who demonstrated that the synergistic action of the two peptides could be precisely mimicked by substituting exogenous 8-bromo-cyclic AMP for Locusta-DP and thapsigargin (a sarco/endoplasmic reticulum Ca²⁺-ATPase inhibitor that elevates cytosolic Ca²⁺) for locustakinin [1]. Furthermore, 5-HT — previously shown to stimulate tubule secretion via a cAMP-independent mechanism — potentiated the response to Locusta-DP, confirming that the two pathways converge downstream to produce a more-than-additive secretory response [1].

second messenger cAMP intracellular calcium signal transduction diuretic peptide

Synergistic Potentiation: More-Than-Additive Fluid Secretion with Locusta-DP at Low Concentrations

Locustakinin and Locusta-DP act cooperatively to stimulate Malpighian tubule fluid secretion, producing a response that exceeds the arithmetic sum of their individual effects at low concentrations. The synergism is mechanistically grounded in their use of independent second messenger pathways (Ca²⁺ for locustakinin; cAMP for Locusta-DP), as confirmed by reconstitution experiments with thapsigargin and 8-bromo-cAMP surrogates [1]. This synergism has been independently validated across two locust species: in Schistocerca gregaria Malpighian tubules, Lom-K (locustakinin) and Locusta-DH acted synergistically to stimulate secretion, and the diuretic response was more rapid than the response of the ileum and rectum to hindgut stimulants [2]. No other insect kinin-leucokinin or kinin-achetakinin pair has been demonstrated to produce this specific synergistic interaction with a CRF-related diuretic hormone from the same organism.

peptide synergism Malpighian tubule secretion diuretic hormone cooperative signaling fluid transport

Diuretic Response Magnitude: ~75% of Lom-DH Maximal Response with Distinct Neuronal Colocalization

Quantitative comparison of diuretic efficacy on locust Malpighian tubules reveals that locustakinin (Lom-K) elicits approximately 75% of the maximal secretory response produced by Lom-DH, the most potent known diuretic factor in Locusta migratoria [1]. Lom-K and Lom-DH are colocalized in posterior lateral neurosecretory cells of abdominal ganglia, and their cooperative action is proposed to underpin the hormonal regulation of Malpighian tubule secretion in vivo [1]. In a separate immunohistochemical mapping study, an antiserum recognizing native locustakinin labeled a distinct population of approximately 140 neurons in the locust brain — a population anatomically and numerically segregated from the ~800 locustatachykinin-immunoreactive (LomTK-LI) neurons, with zero colocalized immunoreactivity observed between the two peptide systems [2].

diuretic potency locust neuropeptide response magnitude neuronal colocalization comparative endocrinology

Biopesticide Lead-Compound Status: Locustakinin Core Sequence Patented as Insect Control Agent Scaffold

The locustakinin core sequence has been identified as a lead scaffold for biopesticide development. Solasta Bio Limited has filed patent US20240150401A1 (priority date October 25, 2022), which claims natural or natural-like analogues of the insect kinin neuropeptide [Hy]-PAFSSWG-[NH₂] — a heptapeptide that extends locustakinin (AFSSWG-NH₂) by a single N-terminal proline residue — as insect control agents with activity against hemipteran, dipteran, lepidopteran, and blattodean pests including aphids, moths, and fruit flies [1]. The patent explicitly describes these compounds as bee-friendly (selective for pest species over beneficial pollinators). The PAFSSWG core is the direct structural descendant of locustakinin, and the patent's sequence listing establishes that the AFSSWG pentapeptide-hexapeptide motif constitutes a patent-protected chemical space for insecticide discovery [1]. No equivalent patent protection exists for achetakinin V (AFHSWG) or leucokinin VII as stand-alone biopesticide scaffolds in this patent family.

biopesticide insect kinin analog peptide insecticide pest control patent

Locustakinin (9CI) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Insect Excretory Physiology: Dissecting Hormonal Co-Regulation of Malpighian Tubule Fluid Secretion

Locustakinin is the appropriate kinin peptide for studies investigating the cooperative hormonal control of primary urine production in orthopteran insects. Its demonstrated synergistic interaction with Locusta-DP/Lom-DH — producing more-than-additive stimulation of Malpighian tubule fluid secretion at low nanomolar concentrations [1] — makes it an essential component of defined two-peptide stimulatory cocktails. The qualitatively distinct ion-transport signature (parallel Na⁺/K⁺ co-transport for locustakinin vs. Na⁺-selective transport for Locusta-DP) further enables experiments that parse the relative contributions of cAMP-dependent and Ca²⁺-dependent signaling limbs to the ionic composition of primary urine [1]. Investigators studying post-feeding diuresis in Locusta migratoria or Schistocerca gregaria should procure locustakinin and Locusta-DP as a matched pair, as substitution with heterologous kinins (e.g., achetakinins, leucokinins) has not been validated for synergistic interaction with locust CRF-related peptides.

Neuropeptide Second Messenger Pathway Deconvolution: cAMP-Independent vs. cAMP-Dependent Signaling

The pharmacologically separable signaling cascades engaged by locustakinin (Ca²⁺ elevation, cAMP-independent) and Locusta-DP (cAMP-dependent) have been functionally validated through surrogate reconstitution experiments using thapsigargin and 8-bromo-cAMP [1]. This makes locustakinin a defined tool for selectively activating the Ca²⁺-dependent limb of epithelial ion transport without concomitant cAMP elevation — a capability not shared by CRF-related diuretic peptides. Researchers designing experiments to dissect cross-talk between Ca²⁺ and cAMP pathways in insect epithelia, or to screen for pathway-specific inhibitors, should use locustakinin as the cognate Ca²⁺-pathway agonist rather than relying on non-peptide Ca²⁺ ionophores, which lack receptor-mediated specificity and may produce off-target effects on mitochondrial Ca²⁺ handling.

Biopesticide Lead Discovery: SAR Profiling Against the Locustakinin-Derived AFSSWG Scaffold

The locustakinin core sequence AFSSWG, extended as PAFSSWG-NH₂, has been claimed in patent US20240150401A1 (Solasta Bio Ltd) as an insecticidal lead scaffold with reported selectivity for pest insects over beneficial pollinators [1]. Industrial and academic groups pursuing biopesticide discovery based on insect kinin neuropeptides should procure authentic synthetic locustakinin as a reference standard for: (i) benchmarking the insecticidal potency of novel analogs in head-to-head functional assays (e.g., Malpighian tubule secretion, hindgut myotropic contraction, or recombinant kinin receptor activation); (ii) establishing selectivity ratios between pest and non-target species receptors; and (iii) performing freedom-to-operate analyses around the AFSSWG/PAFSSWG chemical space. Given that achetakinin ED₅₀ values range over more than one order of magnitude (18–320 pM) depending on sequence variation within the active core [2], even single-residue modifications to the AFSSWG scaffold are expected to produce measurable shifts in potency that must be referenced against the native sequence.

Comparative Neuropeptide Evolutionary Biology: Mapping the Leucokinin-Achetakinin-Locustakinin Continuum

Locustakinin has been explicitly designated as an evolutionary molecular link between leucokinin VII (cockroach Blattodea) and achetakinin V (cricket Orthoptera: Gryllidae) [1]. Its sequence — AFSSWG-NH₂ — is fully contained within the C-terminus of leucokinin VII and differs from achetakinin V by a single His/Ser substitution at position 4 [1]. This unique intermediary position makes locustakinin an indispensable reference compound for phylogenetic and structure-function studies tracing the molecular evolution of the insect kinin family across orthopteroid orders. Furthermore, the complete anatomical segregation of locustakinin-immunoreactive neurons (~140 cells) from the locustatachykinin system (~800 cells) in the locust brain [2] provides a neuroanatomical framework for comparative studies of how distinct peptidergic signaling subsystems co-evolved within a single central nervous system. Researchers conducting such studies must use the authentic locust sequence, as achetakinin V or leucokinin VII would represent different evolutionary nodes.

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